molecular formula C80H109N21O13S B561261 (D-Trp2,7,9)-substance P CAS No. 100930-11-8

(D-Trp2,7,9)-substance P

Cat. No.: B561261
CAS No.: 100930-11-8
M. Wt: 1604.946
InChI Key: YKBGUHRGZVONNE-KXXNZUQNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(D-Trp2,7,9)-substance P is a synthetic analog of the naturally occurring neuropeptide substance P. Substance P is a member of the tachykinin neuropeptide family and is involved in various physiological processes, including pain perception, inflammation, and the regulation of mood. The modification of substance P by incorporating D-tryptophan at positions 2, 7, and 9 enhances its stability and alters its biological activity, making this compound a valuable tool in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (D-Trp2,7,9)-substance P typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The incorporation of D-tryptophan at specific positions is achieved by using protected D-tryptophan derivatives during the synthesis. The peptide is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC).

Industrial Production Methods: While industrial-scale production of this compound is less common due to its specialized applications, the principles of SPPS can be scaled up. Automated peptide synthesizers and large-scale purification systems are employed to produce the compound in larger quantities for research and potential therapeutic use.

Chemical Reactions Analysis

Types of Reactions: (D-Trp2,7,9)-substance P can undergo various chemical reactions, including:

    Oxidation: The tryptophan residues can be oxidized to form kynurenine derivatives.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other amino acids to study structure-activity relationships.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents under controlled conditions.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) in aqueous buffers.

    Substitution: Standard peptide coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

Major Products:

    Oxidation: Kynurenine derivatives.

    Reduction: Peptides with free thiol groups.

    Substitution: Modified peptides with altered amino acid sequences.

Scientific Research Applications

(D-Trp2,7,9)-substance P has a wide range of applications in scientific research:

    Chemistry: Used as a model compound to study peptide synthesis and modification techniques.

    Biology: Investigated for its role in modulating pain pathways and inflammatory responses.

    Medicine: Explored as a potential therapeutic agent for conditions involving substance P, such as chronic pain and inflammatory diseases.

    Industry: Utilized in the development of peptide-based drugs and diagnostic tools.

Mechanism of Action

(D-Trp2,7,9)-substance P exerts its effects by binding to the neurokinin-1 (NK1) receptor, a G-protein-coupled receptor. This binding activates intracellular signaling pathways, including the phospholipase C (PLC) pathway, leading to the release of intracellular calcium and the activation of protein kinase C (PKC). These events result in the modulation of pain perception, inflammation, and other physiological processes.

Comparison with Similar Compounds

    Substance P: The natural neuropeptide with similar biological functions but lower stability.

    [Sar9,Met(O2)11]-substance P: Another synthetic analog with modifications at positions 9 and 11.

    [D-Pro2,D-Trp7,9]-substance P: A related analog with D-proline at position 2 and D-tryptophan at positions 7 and 9.

Uniqueness: (D-Trp2,7,9)-substance P is unique due to its enhanced stability and altered biological activity compared to the natural peptide. The incorporation of D-tryptophan residues increases resistance to enzymatic degradation, making it a valuable tool for studying the physiological roles of substance P and developing potential therapeutic agents.

Biological Activity

(D-Trp2,7,9)-substance P is a synthetic analog of the neuropeptide substance P, known for its role in pain perception and inflammatory responses. This compound has garnered attention due to its unique biological activities and potential therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, comparative studies, and relevant case studies.

Overview of this compound

This compound is characterized by the incorporation of D-tryptophan at positions 2, 7, and 9 of the substance P molecule. This modification enhances the peptide's stability against enzymatic degradation and alters its biological activity compared to the natural peptide . The compound primarily acts as an antagonist at neurokinin receptors (NK1, NK2, NK3), with reported Ki values of 1 μM for NK1 and approximately 9 μM for NK3 .

The primary mechanism by which this compound exerts its effects involves binding to the neurokinin-1 receptor (NK1R), a G-protein-coupled receptor. Upon binding, it activates intracellular signaling pathways that include:

  • Phospholipase C (PLC) pathway activation : This leads to the release of intracellular calcium.
  • Activation of Protein Kinase C (PKC) : Resulting in modulation of pain perception and inflammatory responses.

These pathways are crucial in understanding how this compound can influence pain management and inflammation.

Comparative Studies

To understand the biological activity of this compound better, it is essential to compare it with other related compounds:

CompoundNK1 Ki ValueNK2 Ki ValueNK3 Ki ValueStability
Substance P~0.5 μM~0.8 μM~5 μMLow
This compound1 μM1.3 μM~9 μMHigh
[Sar9,Met(O2)11]-Substance P~0.8 μM~1.0 μM~6 μMModerate

This table illustrates that while this compound has slightly reduced affinity for NK receptors compared to natural substance P and some analogs, its enhanced stability makes it a valuable tool for research and potential therapeutic applications .

Pain Modulation

A study investigated the effects of intrathecal administration of this compound in rat models. The results indicated a significant reduction in pain responses when administered before painful stimuli. The compound demonstrated antagonist properties that inhibited substance P-induced hyperalgesia in various pain models .

Inflammatory Response

Research has shown that this compound can modulate inflammatory responses in vivo. In models of chronic inflammation, this compound reduced levels of pro-inflammatory cytokines and improved overall symptoms associated with inflammatory diseases .

Properties

IUPAC Name

(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2R)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-N-[(2S)-5-amino-1-[[(2R)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]pentanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C80H109N21O13S/c1-45(2)37-61(73(108)92-57(69(85)104)32-36-115-3)97-76(111)65(41-49-44-91-56-25-12-9-21-52(49)56)100-74(109)62(38-46-17-5-4-6-18-46)98-77(112)64(40-48-43-90-55-24-11-8-20-51(48)55)99-72(107)58(28-30-67(83)102)93-71(106)59(29-31-68(84)103)94-78(113)66-27-16-35-101(66)79(114)60(26-13-14-33-81)95-75(110)63(39-47-42-89-54-23-10-7-19-50(47)54)96-70(105)53(82)22-15-34-88-80(86)87/h4-12,17-21,23-25,42-45,53,57-66,89-91H,13-16,22,26-41,81-82H2,1-3H3,(H2,83,102)(H2,84,103)(H2,85,104)(H,92,108)(H,93,106)(H,94,113)(H,95,110)(H,96,105)(H,97,111)(H,98,112)(H,99,107)(H,100,109)(H4,86,87,88)/t53-,57-,58-,59-,60-,61-,62-,63+,64+,65+,66-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKBGUHRGZVONNE-KXXNZUQNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C6CCCN6C(=O)C(CCCCN)NC(=O)C(CC7=CNC8=CC=CC=C87)NC(=O)C(CCCNC(=N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)[C@@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]6CCCN6C(=O)[C@H](CCCCN)NC(=O)[C@@H](CC7=CNC8=CC=CC=C87)NC(=O)[C@H](CCCNC(=N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C80H109N21O13S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1604.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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